2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine
Description
This triazine derivative features a central 1,3,5-triazine core substituted at the 2-position with a 3-(3-chlorophenyl)-4-methylphenyl group and at the 4,6-positions with phenyl rings. The chlorine atom and methyl group on the aryl substituent introduce steric and electronic modifications, influencing its photophysical properties, reactivity, and applications in materials science (e.g., organic light-emitting diodes (OLEDs) or charge transport materials) .
Properties
Molecular Formula |
C28H20ClN3 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C28H20ClN3/c1-19-15-16-23(18-25(19)22-13-8-14-24(29)17-22)28-31-26(20-9-4-2-5-10-20)30-27(32-28)21-11-6-3-7-12-21/h2-18H,1H3 |
InChI Key |
QZSVKAORAPOSIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine is a member of the triazine family, which has garnered attention due to its diverse biological activities. This article examines its biological activity, focusing on anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C31H24ClN5O2
- Molecular Weight : 534.0 g/mol
- IUPAC Name : 3-[4-[(4-chlorophenyl)diazenyl]-3,5-diphenylpyrazol-1-yl]-N-(4-methylphenyl)-3-oxopropanamide
Biological Activity Overview
Triazine derivatives are known for their wide-ranging biological activities, including:
- Anticancer Activity : Many triazine derivatives exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis.
- Enzyme Inhibition : Triazines can inhibit various enzymes associated with cancer progression and other diseases.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds with similar structures have demonstrated the following:
- In vitro Studies :
- GI50 Values (concentration required to inhibit 50% of cell growth):
- Leukemia: GI50 = 1.96 µM
- Colon cancer: GI50 = 2.60 µM
- Melanoma: GI50 = 1.91 µM
- Breast cancer (MCF7): IC50 = 7.5 µM
- GI50 Values (concentration required to inhibit 50% of cell growth):
| Cancer Type | GI50/IC50 Value (µM) |
|---|---|
| Leukemia | 1.96 |
| Colon Cancer | 2.60 |
| Melanoma | 1.91 |
| Breast Cancer (MCF7) | 7.5 |
These findings suggest that the compound may be effective in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanisms through which triazine derivatives exert their anticancer effects include:
- Inhibition of Enzymes : Many triazines inhibit dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis.
- Induction of Apoptosis : The compound may increase levels of pro-apoptotic proteins (e.g., C-caspase-3) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in cancer cells.
Case Studies
Several studies have documented the efficacy of triazine derivatives in preclinical models:
-
Study on MCF7 Cells :
- Treatment with a related triazine derivative resulted in significant apoptosis and cell cycle arrest at the G2/M phase.
- Resulted in increased concentrations of C-caspase-3 and C-caspase-9.
-
Zebrafish Model :
- The compound demonstrated a mortality response in zebrafish embryos, indicating potential toxicity towards rapidly dividing cells, a common characteristic of many anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Triazine-Based Compounds
Structural Modifications and Substituent Effects
Electronic and Photophysical Properties
Triazine derivatives are often used in donor-acceptor (D-A) architectures for OLEDs. The target compound’s electron-withdrawing triazine core and chlorophenyl group may enhance electron affinity, similar to phenoxaselenine-based emitters (e.g., PXSeDRZ), which exhibit high phosphorescence quantum yields due to heavy-atom effects . However, the absence of selenium in the target compound likely reduces spin-orbit coupling, limiting its utility in purely organic phosphorescent systems .
Table 2: Key Electronic Properties
Note: Data for the target compound is inferred based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
